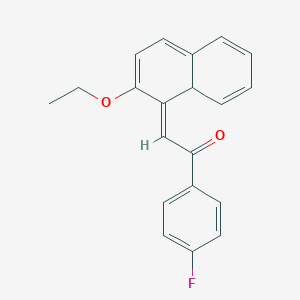
4-(3-Bromobenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromobenzyl)phenol is an organic compound characterized by the presence of a bromine atom and a benzyl group attached to a phenol ring. This compound is part of the bromophenol family, which consists of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 4-(3-Bromobenzyl)phenol typically involves several steps, including bromination and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods often involve the use of bromine and phenol derivatives under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(3-Bromobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Bromobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromobenzyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction . The compound’s effects are mediated through its ability to modulate protein function and cellular processes.
Comparación Con Compuestos Similares
4-(3-Bromobenzyl)phenol can be compared with other bromophenols, such as 2-bromophenol and 4-bromophenol . While all these compounds share a common phenol backbone, their reactivity and applications differ due to the position of the bromine atom. For instance, 2-bromophenol is more reactive in electrophilic aromatic substitution reactions, while 4-bromophenol is more stable and less reactive. The unique positioning of the bromine atom in this compound imparts specific properties that make it suitable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C13H11BrO |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
4-[(3-bromophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9,15H,8H2 |
Clave InChI |
MKICOORCZATFOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





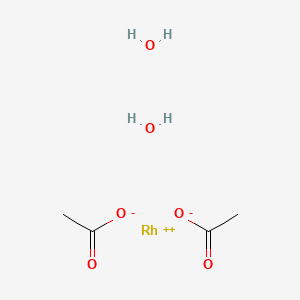
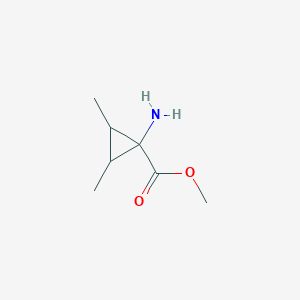
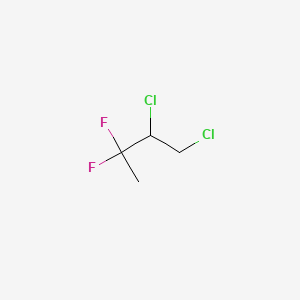

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
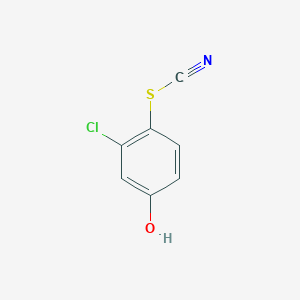
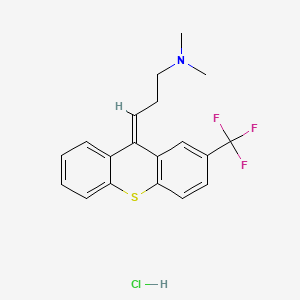

![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)
